

Application Notes and Protocols for Arabidopsis Root Growth Assay Using TIBA Treatment

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Compound of Interest

Compound Name: 2,3,5-Triiodobenzoic acid

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Introduction

2,3,5-triiodobenzoic acid (TIBA) is a well-established chemical tool in plant biology for investigating the role of auxin in root development.^{[1][2]} Its primary mechanism of action is the inhibition of polar auxin transport, a fundamental process that governs numerous aspects of plant growth, including root elongation, lateral root formation, and gravitropism.^{[1][3][4]} By disrupting the directional flow of the plant hormone auxin, TIBA allows researchers to dissect the intricate signaling pathways that shape root system architecture.^[1] These application notes provide detailed protocols for conducting *Arabidopsis thaliana* root growth assays with TIBA treatment, along with data presentation guidelines and visualizations of the relevant biological and experimental processes.

Data Presentation: Quantitative Effects of TIBA on Root Development

The following tables summarize the quantitative effects of TIBA on key *Arabidopsis thaliana* root developmental parameters as reported in various studies. This data serves as a valuable reference for experimental design and the selection of appropriate TIBA concentrations.

Table 1: Effect of TIBA on Primary Root Elongation in *Arabidopsis thaliana*

TIBA Concentration	Effect on Primary Root Length	Reference
3 mg/L	62.53% decrease	[5]
1 μ M	Noticeable inhibition	[2]
10 μ M	Strong inhibition	[2]

Table 2: Effect of TIBA on Root Gravitropism in *Arabidopsis thaliana*

TIBA Concentration (μ M)	Gravitropic Curvature (degrees) at 8h	Reference
0 (Control)	~80	[2]
1	~40	[2]
10	~20	[2]

Experimental Protocols

This section provides detailed methodologies for conducting *Arabidopsis thaliana* root growth assays with TIBA treatment.

Protocol 1: General Root Growth Assay on Agar Plates

Objective: To quantify the effect of different concentrations of TIBA on primary root length and lateral root number in *Arabidopsis thaliana* seedlings.

Materials:

- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium powder
- Sucrose
- MES buffer

- Potassium hydroxide (KOH)
- Daishin agar
- **2,3,5-triiodobenzoic acid (TIBA)**
- Dimethyl sulfoxide (DMSO) or ethanol
- Sterile water
- 50% household bleach solution
- 70% ethanol
- Sterile square Petri dishes (12 x 12 cm)
- Micropipettes and sterile tips
- Parafilm or surgical tape
- Growth chamber with controlled light and temperature
- Scanner or camera for imaging
- Image analysis software (e.g., ImageJ)[\[6\]](#)

Methodology:

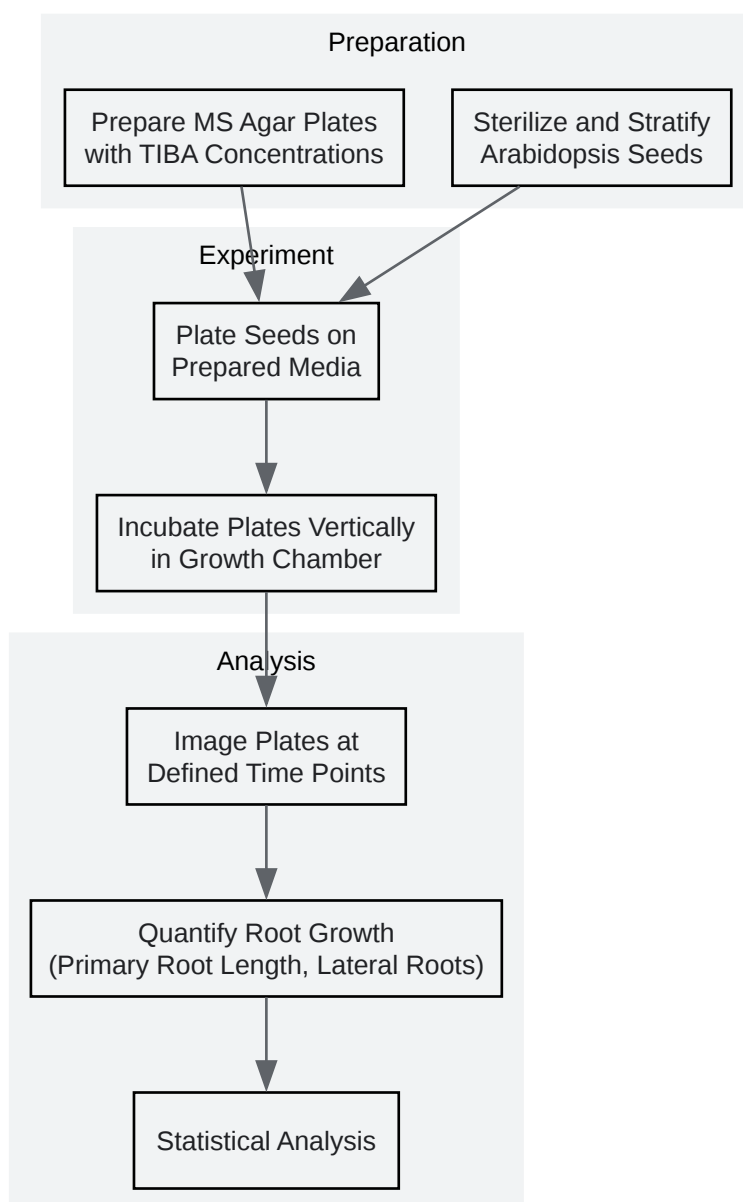
- Preparation of TIBA Stock Solution:
 - Prepare a 10 mM stock solution of TIBA in DMSO or ethanol.[\[1\]](#) TIBA has low solubility in water.
 - Store the stock solution at -20°C in the dark.[\[1\]](#)
- Preparation of Growth Media:
 - Prepare half-strength (1/2) MS medium containing 1% (w/v) sucrose and 1 g/L MES buffer.[\[7\]](#)

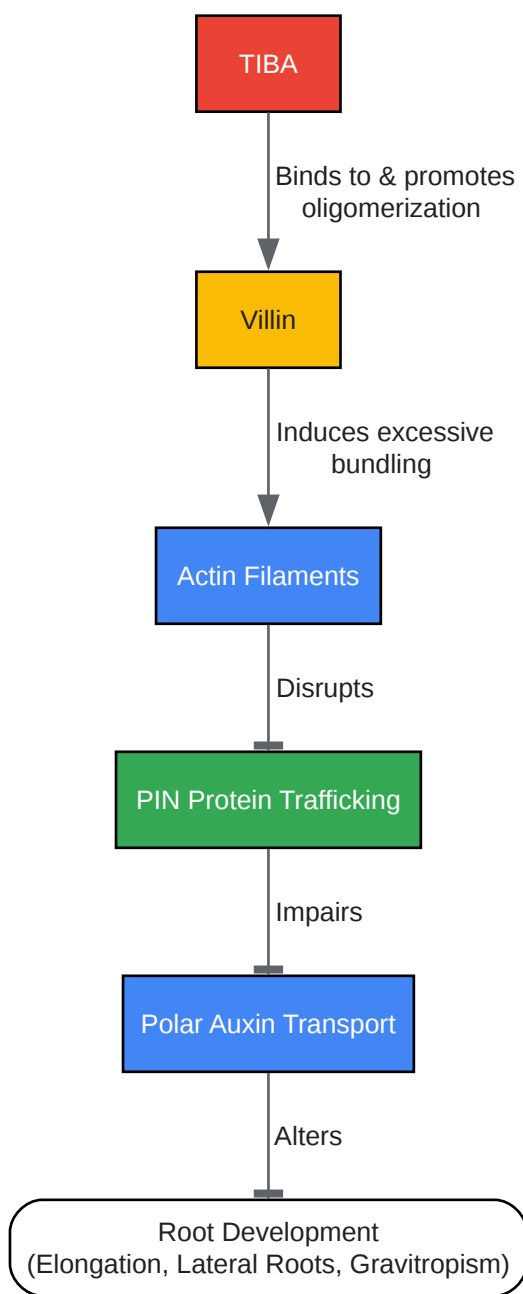
- Adjust the pH to 5.8 with KOH.[7]
- Add 10 g/L Daishin agar and sterilize by autoclaving.[7]
- Cool the medium to approximately 50-60°C.[1][2]
- Add the TIBA stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1 μ M, 1 μ M, 10 μ M).[1]
- Prepare a control medium containing the same concentration of the solvent (DMSO or ethanol) used for the TIBA stock.[1]
- Pour approximately 40-50 ml of the media into sterile square Petri dishes and allow them to solidify in a laminar flow hood.[7]
- Seed Sterilization and Plating:
 - Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 50% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.[1][2][7]
 - Resuspend the sterilized seeds in a sterile 0.1% agar solution.[7]
 - Using a micropipette, carefully plate the seeds in a single row on the surface of the prepared agar plates.[1][7]
- Seedling Growth and Treatment:
 - Seal the Petri dishes with a breathable tape.[7]
 - Stratify the seeds by storing the plates in the dark at 4°C for 2-3 days to ensure uniform germination.[1][2]
 - Transfer the plates to a growth chamber and position them vertically (at an angle of around 70 degrees) to allow the roots to grow along the agar surface.[1][7]
 - Maintain a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature of 22°C.[1][7]

- Data Collection and Analysis:
 - After a defined growth period (e.g., 7-10 days), capture high-resolution images of the plates using a scanner.[\[1\]](#)[\[7\]](#)
 - Use image analysis software to measure the length of the primary root and count the number of emerged lateral roots for each seedling.[\[1\]](#)[\[6\]](#)
 - Calculate the average and standard deviation for each treatment group.
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and TIBA-treated groups.[\[1\]](#)

Visualizations

Experimental Workflow





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